2-Cyclohexen-1-yl isovalerate
Description
2-Cyclohexen-1-yl isovalerate is an ester derivative of isovaleric acid (3-methylbutanoic acid) and a cyclohexenyl alcohol. While direct studies on this compound are sparse in the provided evidence, its structural analogs (e.g., bornyl isovalerate, ethyl isovalerate) are well-documented in flavor chemistry, essential oils, and pharmaceutical applications. The cyclohexenyl moiety likely confers unique physicochemical properties, such as altered volatility and solubility, compared to linear or other cyclic esters. This compound may find applications in fragrances, food additives, or bioactive formulations, though further research is needed to confirm its specific roles .
Properties
CAS No. |
41321-25-9 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
cyclohex-2-en-1-yl 3-methylbutanoate |
InChI |
InChI=1S/C11H18O2/c1-9(2)8-11(12)13-10-6-4-3-5-7-10/h4,6,9-10H,3,5,7-8H2,1-2H3 |
InChI Key |
VTPOVJAZJFDVMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)OC1CCCC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexen-1-yl isovalerate can be synthesized through several methods. One common approach involves the esterification of 2-cyclohexen-1-ol with isovaleric acid in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
Industrial production of 2-cyclohexen-1-yl isovalerate often involves the catalytic oxidation of cyclohexene followed by esterification with isovaleric acid. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Hydrolysis Reactions
2-Cyclohexen-1-yl isovalerate, an ester, undergoes hydrolysis under acidic or basic conditions to produce 2-cyclohexen-1-ol and isovaleric acid (or its conjugate base in basic conditions). This reaction is fundamental for esters, where the carbonyl group is cleaved to regenerate the carboxylic acid and alcohol.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acid-catalyzed hydrolysis | H₃O⁺, heat | 2-Cyclohexen-1-ol + Isovaleric acid |
| Base-catalyzed hydrolysis | OH⁻, heat | 2-Cyclohexen-1-ol + Isovalerate salt |
The alcohol product, 2-cyclohexen-1-ol, is documented in multiple sources as a synthetic intermediate and natural product derivative .
Oxidation of the Cyclohexenyl Ring
The cyclohexenyl double bond in the compound can undergo oxidation, potentially forming epoxides or ketones. For example, cyclohexene derivatives oxidize to 2-cyclohexen-1-one and 2-cyclohexen-1-ol under photocatalytic oxygenation . While direct data for 2-Cyclohexen-1-yl isovalerate is limited, analogous systems suggest:
-
Epoxidation : Reaction with oxidizing agents (e.g., peracids) could form a cyclohexene oxide.
-
Ketone formation : Oxidation of the double bond may yield 2-methyl-5-(1-methylethenyl)-2-cyclohexen-1-one (carvyl acetate analog) .
Electrophilic Substitution
The cyclohexenyl group may participate in electrophilic addition reactions. For instance, iodination using I₂/DMSO systems, as observed in similar cyclohexenyl esters, could introduce iodine across the double bond . This reaction mechanism aligns with general alkene chemistry.
Table 1: Hydrolysis Products and Conditions
| Reaction | Catalyst | Major Products |
|---|---|---|
| Acidic | H₃O⁺ | 2-Cyclohexen-1-ol + Isovaleric acid |
| Basic | OH⁻ | 2-Cyclohexen-1-ol + Sodium isovalerate |
Table 2: Oxidation Pathways
| Oxidant | Products | Reference |
|---|---|---|
| Photocatalytic O₂ | 2-Cyclohexen-1-one, 2-cyclohexen-1-ol | |
| CrO₃ (in acetic acid) | Cyclohexanone, cyclohexanol |
Scientific Research Applications
2-Cyclohexen-1-yl isovalerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-yl isovalerate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active cyclohexenol moiety, which can then interact with biological pathways. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-cyclohexen-1-yl isovalerate with structurally or functionally related esters, based on available evidence:
Key Structural and Functional Differences:
Cyclohexenyl vs. In contrast, (E)-2-hexen-1-yl isovalerate’s α,β-unsaturated structure increases reactivity, making it suitable for green/fruity fragrance formulations .
Biological Activity :
- Bornyl isovalerate is linked to sedative effects in valerian extracts, whereas β-phenylethyl isovalerate exhibits antimicrobial properties, highlighting the role of the alcohol moiety in determining bioactivity .
- Free isovaleric acid (released upon ester hydrolysis) is associated with pro-inflammatory cytokines and increased intracerebral hemorrhage (ICH) risk, suggesting esterified forms may mitigate direct metabolic risks .
Industrial Applications: Ethyl and isoamyl isovalerates are preferred in food and beverage industries due to high volatility and strong aroma profiles . Cyclohexenyl derivatives may be more suited for non-volatile applications, such as polymer plasticizers or sustained-release drug formulations, though this requires validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
